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Compound of Interest

Compound Name:
3-(2-Chloro-6-

fluorophenyl)propanoic acid

CAS No.: 88740-77-6

Cat. No.: B1600329

Get Quote

Role: Strategic Scaffold & Pharmacophore Building Block CAS: 88740-77-6 Molecular Formula:

C

H

ClFO

[1]

Executive Summary
In modern medicinal chemistry, 3-(2-Chloro-6-fluorophenyl)propanoic acid serves as a

critical "steric anchor."[1] Unlike unsubstituted phenylpropanoic acids, the 2,6-disubstitution

pattern of this molecule restricts rotation around the phenyl-alkyl bond.[1] This property is

exploited to lock downstream drug candidates into active conformations (atropisomerism),

significantly enhancing potency against kinases and GPCRs (e.g., EP3 receptors).[1]

Furthermore, the mixed halogenation (Cl/F) modulates metabolic stability by blocking the

oxidation of the aromatic ring, a common clearance pathway.
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Chemical Identity & Physical Profile[1][2][3][4][5][6]
[7]
The compound is characterized by a propanoic acid tail attached to a phenyl ring with

orthogonal halogen substitutions.

Property Value / Description

IUPAC Name 3-(2-Chloro-6-fluorophenyl)propanoic acid

Molecular Weight 202.61 g/mol

Appearance Off-white to pale yellow crystalline solid

Solubility
Soluble in DMSO, Methanol, DCM; Sparingly

soluble in water

pKa (Calc.) ~4.5 (Carboxylic acid)

Melting Point
85–89 °C (Typical range for class; experimental

verification required)

Storage Inert atmosphere, Desiccate at 2–8 °C

Strategic Synthesis: The "Halogen-Retention"
Protocol
The primary challenge in synthesizing this molecule is chemoselectivity. Standard

hydrogenation methods (e.g., Pd/C under H

) used to reduce the cinnamic acid precursor often result in hydrodehalogenation, stripping the
chlorine atom.

To ensure scientific integrity, we utilize a Knoevenagel Condensation followed by a Transfer

Hydrogenation or Mild Catalytic Reduction that preserves the aryl halides.

Phase 1: Knoevenagel Condensation
Objective: Construct the carbon skeleton via the formation of 2-chloro-6-fluorocinnamic acid.[1]
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Reagents: 2-Chloro-6-fluorobenzaldehyde, Malonic acid, Pyridine, Piperidine (cat).[1]

Mechanism: Base-catalyzed nucleophilic attack of the malonic acid enolate on the aldehyde

carbonyl, followed by decarboxylation.

Protocol:

Dissolve 2-chloro-6-fluorobenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in Pyridine (5

vol).

Add catalytic Piperidine (0.1 eq).[1]

Heat to 90°C for 4–6 hours until CO

evolution ceases.

Workup: Pour reaction mixture into ice-cold HCl (6M) to precipitate the cinnamic acid

intermediate. Filter and recrystallize from Ethanol/Water.[1]

Phase 2: Selective Reduction (The Critical Step)
Objective: Reduce the alkene (C=C) to the alkane (C-C) without touching the Ar-Cl or Ar-F

bonds.[1]

Recommended Method:Wilkinson’s Catalyst Hydrogenation or Diimide Reduction.[1]

Why: Heterogeneous catalysts like Pd/C are promiscuous and will attack the C-Cl bond.[1]

Homogeneous Rhodium (Wilkinson's) is highly specific for alkenes.[1]

Protocol (Wilkinson's Method):

Dissolution: Dissolve the cinnamic acid intermediate (1.0 eq) in degassed Benzene:Ethanol

(1:1).

Catalyst: Add Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson's Catalyst) (1–2 mol%).

Hydrogenation: Pressurize with H

(balloon pressure or 1 atm) at Room Temperature.
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Monitoring: Stir for 12–24 hours. Monitor via HPLC for disappearance of the alkene peak.

Purification: Concentrate solvent. Dissolve residue in dilute NaOH (converts product to

soluble carboxylate, leaves catalyst as solid/organic soluble). Filter. Acidify filtrate with HCl to

precipitate pure 3-(2-chloro-6-fluorophenyl)propanoic acid.[1]

Synthesis Workflow Diagram

2-Chloro-6-fluorobenzaldehyde Knoevenagel Condensation
(Malonic Acid / Pyridine)

 + Malonic acid Intermediate:
2-Chloro-6-fluorocinnamic Acid

 - CO2 Selective Reduction
(Wilkinson's Cat. / H2)

 Chemoselective H2 Target:
3-(2-Chloro-6-fluorophenyl)propanoic acid

 Purification

Click to download full resolution via product page

Figure 1: Synthetic pathway prioritizing halogen integrity during the reduction phase.

Medicinal Utility & Applications
Conformational Restriction in Kinase Inhibitors
In drug design, the 2,6-disubstitution pattern is a tool for "Atropisomeric Locking." By placing

bulky atoms (Cl, F) at both ortho positions, the rotation of the phenyl ring relative to the

propanoic tail is sterically hindered.

Mechanism: This forces the molecule into a preferred conformation that fits into restricted

binding pockets of enzymes (e.g., BTK, PI3K).

Benefit: Reduces the entropic penalty of binding, increasing drug potency [1].

EP3 Receptor Antagonism
Derivatives of phenylpropanoic acids are established antagonists for the Prostaglandin E2

receptor 3 (EP3).[1][2]

Relevance: EP3 antagonists are therapeutic targets for thrombosis and vascular

inflammation.[1]

Role of Scaffold: The 3-(2-chloro-6-fluorophenyl) moiety mimics the arachidonic acid tail

while the halogen substitution prevents rapid metabolic degradation by cytochrome P450
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enzymes [2].[1]

Analytical Characterization Standards
To validate the synthesis, the following analytical signatures must be confirmed:

1H NMR (DMSO-d6, 400 MHz):

12.1 (s, 1H, -COOH).[1]

7.1–7.4 (m, 3H, Aromatic protons; split pattern characteristic of 1,2,3-trisubstituted
benzene).[1]

2.89 (t, 2H, Ar-CH

-).[1]

2.50 (t, 2H, -CH

-COOH).[1]

13C NMR: Distinct splitting of aromatic carbons due to C-F coupling (

~245 Hz for C-F bond).[1]

Mass Spectrometry (ESI-):

peak at m/z 201.0.[1]

Safety & Handling (GHS)[1]
Signal Word:WARNING
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Hazard Class Statement Precaution

Acute Tox. 4 H302: Harmful if swallowed
Do not eat/drink while

handling.[1]

Skin Irrit. 2 H315: Causes skin irritation Wear nitrile gloves.

Eye Irrit. 2A
H319: Causes serious eye

irritation

Use safety goggles/face

shield.[1]

STOT SE 3
H335: May cause respiratory

irritation
Work within a fume hood.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with

an afterburner and scrubber (due to Halogen content).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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